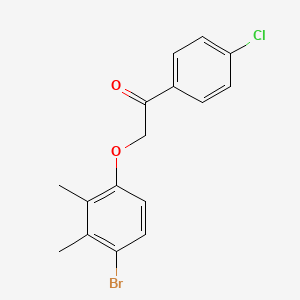

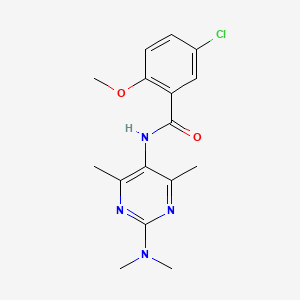

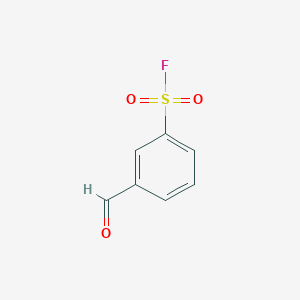

![molecular formula C14H12ClN3O5 B2451377 dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1350929-63-3](/img/structure/B2451377.png)

dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a type of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms in the ring. Triazoles are known for their diverse chemical properties and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Molecular Structure Analysis

Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms. The presence of multiple nitrogen atoms can contribute to the compound’s reactivity and ability to form hydrogen bonds .Chemical Reactions Analysis

Triazoles can participate in various chemical reactions due to their three nitrogen atoms. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation reactions, and can be used as building blocks in the synthesis of more complex molecules .科学的研究の応用

Synthesis and Inhibitory Properties

- A study by Yagiz et al. (2021) explored the synthesis of various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives and investigated their inhibition properties on xanthine oxidase (XO) activity. This research provides insights into the potential of these compounds as XO enzyme inhibitors, which could have implications in medical research and drug development (Güler Yagiz et al., 2021).

Molecular Rearrangements and Synthesis

- L'abbé et al. (1990) conducted a study on the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles. The findings showed that these compounds can undergo transformations under certain conditions, which is relevant for synthetic chemistry applications (G. L'abbé et al., 1990).

Cycloaddition Reactions and Bisheterocycles Synthesis

- The synthesis of novel bisheterocycles involving 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones via azide cycloaddition reaction was researched by Komaraiah et al. (2007). This kind of research contributes to the development of new heterocyclic compounds with potential applications in various fields of chemistry and pharmacology (A. Komaraiah et al., 2007).

Analytical Methods and Applications

- Ikenishi et al. (1986) established a fluorometric method for analyzing specific triazole compounds in animal feed. This illustrates the application of dimethyl triazoles in analytical chemistry, especially in detecting and quantifying chemical substances in various matrices (R. Ikenishi et al., 1986).

Extraction Processes

- Golubyatnikova et al. (2012) studied the extraction of hydrochloric and nitric acid using triazole derivatives. Such studies highlight the potential use of these compounds in industrial extraction processes, particularly in the separation of acids (L. G. Golubyatnikova et al., 2012).

Structural Characterization and Crystallography

- Yeo et al. (2019) synthesized and characterized 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, a compound structurally similar to dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate. The study contributes to the understanding of the structural aspects of these compounds, which is crucial for their application in material science and drug design (Chien Ing Yeo et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some triazoles are known to be hazardous and can cause harm to the environment or human health. Always refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific information .

将来の方向性

特性

IUPAC Name |

dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O5/c1-22-13(20)11-12(14(21)23-2)18(17-16-11)7-10(19)8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJTUXZAFXCDHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

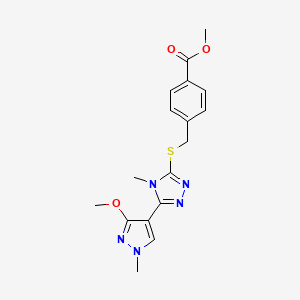

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2451303.png)

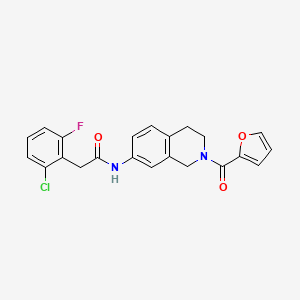

![11-(3-Methoxyanilino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2451306.png)

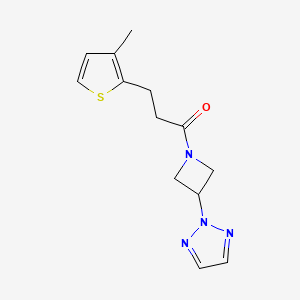

![6-bromo-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2451311.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2451312.png)